

# An In-depth Technical Guide to the Physical Properties of 1-(Trimethylsilyl)piperidine

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## Compound of Interest

Compound Name: *1-(Trimethylsilyl)piperidine*

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## Introduction: The Role and Significance of 1-(Trimethylsilyl)piperidine

**1-(Trimethylsilyl)piperidine**, also known by its IUPAC name trimethyl(piperidin-1-yl)silane, is a specialized organosilicon compound with the chemical formula  $C_8H_{19}NSi$ .<sup>[1]</sup> As an N-silylated amine, it serves as a crucial reagent and versatile synthetic building block in modern organic chemistry. Its primary value lies in its function as a protecting group for the secondary amine of the piperidine ring, a structural motif frequently found in pharmaceuticals and natural alkaloids.<sup>[1][2]</sup> The trimethylsilyl (TMS) group effectively shields the nitrogen's reactivity, allowing for chemical transformations at other sites of a complex molecule.

The lability of the silicon-nitrogen bond, which is readily cleaved by hydrolysis, makes the TMS group an ideal temporary shield.<sup>[1]</sup> This dual nature—stability under certain conditions and ease of removal when needed—positions **1-(trimethylsilyl)piperidine** as an invaluable tool in medicinal chemistry and the multi-step synthesis of novel bioactive compounds.<sup>[1][3]</sup> This guide provides a detailed examination of its core physical, spectroscopic, and chemical properties, offering a foundational understanding for its practical application in a laboratory setting.

## Physicochemical Properties

**1-(Trimethylsilyl)piperidine** is a transparent, colorless liquid at room temperature.[1] Its key physical and chemical characteristics are summarized below, providing essential data for experimental design, purification, and handling.

Property	Value	Source(s)
CAS Number	3768-56-7	[4][5]
Molecular Formula	C <sub>8</sub> H <sub>19</sub> NSi	[1][4]
Molecular Weight	157.33 g/mol	[1][4][5]
Appearance	Transparent Liquid	[1]
Density	0.85 g/cm <sup>3</sup>	[1][6]
Boiling Point	193 °C at 760 mmHg 160 °C at 760 Torr 67 °C at 28 Torr	[1][5][6]
Refractive Index	n <sub>20/D</sub> 1.45	[6]
Flash Point	70.5 °C	[6]
Hydrogen Bond Acceptor Count	1	[4][6]
Rotatable Bond Count	1	[4][6]

## Spectroscopic and Analytical Characterization

Verification of the identity and purity of **1-(Trimethylsilyl)piperidine** is paramount. The following spectroscopic methods are standard for its characterization.

### Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing this volatile compound.[1] The mass spectrum provides a definitive fingerprint for identification.

- Molecular Ion (M<sup>+</sup>): The exact mass is 157.1287 Da.[4]
- Key Fragmentation Peaks (m/z): Common fragments observed include:

- 142: Corresponds to the loss of a methyl group ( $[\text{M}-\text{CH}_3]^+$ ).
- 73: A prominent peak representing the trimethylsilyl cation ( $[\text{Si}(\text{CH}_3)_3]^+$ ), which is characteristic of TMS-derivatized compounds.<sup>[4][7]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. For a solution in a standard solvent like  $\text{CDCl}_3$  with TMS as a reference:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show three distinct sets of signals:
  - A sharp singlet at approximately 0.1 ppm integrating to 9 protons, corresponding to the three equivalent methyl groups of the trimethylsilyl moiety.
  - A multiplet around 2.8-3.0 ppm integrating to 4 protons, representing the two methylene groups alpha ( $\alpha$ ) to the nitrogen atom in the piperidine ring.
  - A multiplet around 1.4-1.6 ppm integrating to 6 protons, representing the methylene groups at the beta ( $\beta$ ) and gamma ( $\gamma$ ) positions of the piperidine ring.
- $^{13}\text{C}$  NMR: The carbon spectrum will show characteristic peaks for the TMS group and the three chemically distinct carbon atoms of the piperidine ring.
- $^{29}\text{Si}$  NMR: A single resonance is expected, confirming the presence of the silicon atom. For the related compound 1,4-bis(trimethylsilyl)piperazine, this signal appears at 5.18 ppm.<sup>[8]</sup>

## Synthesis, Reactivity, and Stability

A foundational understanding of the synthesis and reactivity of **1-(trimethylsilyl)piperidine** is essential for appreciating the context of its physical properties and for its effective use.

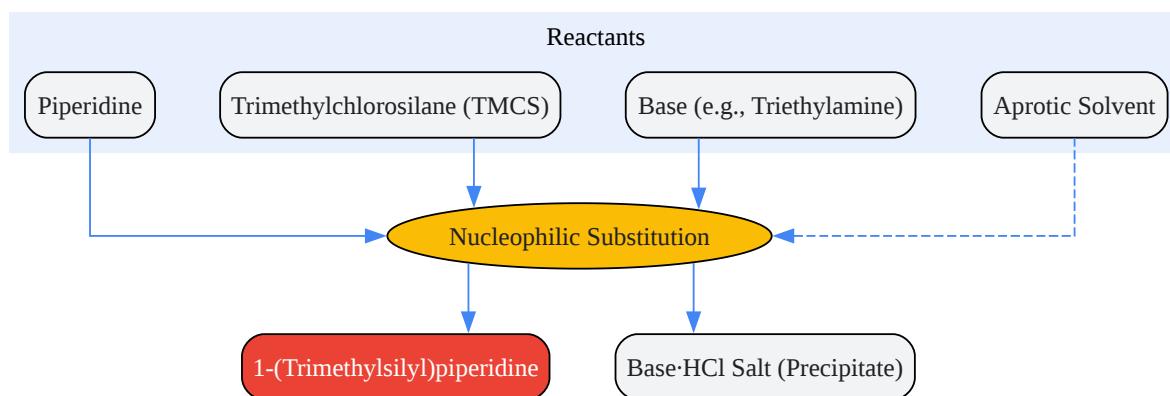
## Common Synthetic Routes

The most direct and common method for synthesizing **1-(trimethylsilyl)piperidine** is the nucleophilic substitution reaction between piperidine and a silylating agent.

Protocol: Synthesis via Trimethylchlorosilane (TMCS)

- Reaction Setup: To a solution of piperidine in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane), add a stoichiometric equivalent of a tertiary amine base (e.g., triethylamine).
- Addition of Silylating Agent: Slowly add one equivalent of trimethylchlorosilane (TMCS) to the solution, typically at 0 °C to control the exothermic reaction.
- Reaction and Workup: Allow the mixture to warm to room temperature and stir until the reaction is complete. The triethylamine acts as a scavenger for the hydrochloric acid byproduct, forming triethylammonium chloride, which precipitates.<sup>[1]</sup>
- Purification: The precipitate is removed by filtration. The filtrate, containing the desired product, is then concentrated under reduced pressure, and the resulting crude liquid is purified by fractional distillation to yield pure **1-(trimethylsilyl)piperidine**.<sup>[8]</sup>

Other powerful silylating agents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used, sometimes under solvent-free conditions for a more atom-economical approach.<sup>[1]</sup>



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Caption: General workflow for the synthesis of **1-(Trimethylsilyl)piperidine**.

## Chemical Reactivity and Stability

- The Si-N Bond: The silicon-nitrogen bond is the molecule's reactive center. It is a polar covalent bond that is susceptible to cleavage by protic reagents.
- Hydrolysis: The compound readily hydrolyzes in the presence of water to regenerate piperidine and form trimethylsilanol, which often dimerizes to hexamethyldisiloxane. This property is fundamental to its role as a protecting group.[\[1\]](#)
- Thermal Stability: **1-(Trimethylsilyl)piperidine** exhibits good thermal stability, allowing it to be purified by distillation and analyzed by GC without significant decomposition.[\[8\]](#)
- Role as a Silylating Agent: While primarily used to protect piperidine, it can also act as a silylating agent itself, transferring the TMS group to other nucleophiles like alcohols or carboxylic acids.[\[1\]](#)

## Safety and Handling

Proper handling of **1-(trimethylsilyl)piperidine** is crucial for laboratory safety. It should be treated as a flammable and potentially corrosive substance.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[\[9\]](#)[\[10\]](#)
- Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[9\]](#)[\[11\]](#)
- Fire Safety: The compound is flammable.[\[6\]](#) Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It should be stored away from incompatible materials such as strong oxidizing agents and sources of moisture.[\[9\]](#)[\[11\]](#)
- Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste. Prevent entry into drains or waterways.[\[11\]](#)

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